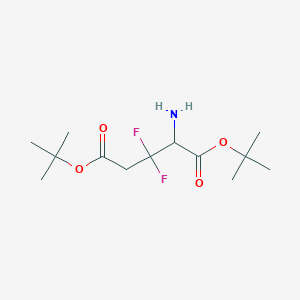
Formamido(oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamido(oxo)acetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of formamide and oxoacetic acid, combining the functional groups of both compounds. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamido(oxo)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of formamide with oxoacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the carbonylation of ammonia with carbon monoxide in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production. Another industrial method involves the aminolysis of ethyl formate, which is formed from carbon monoxide and methanol .
Analyse Des Réactions Chimiques
Types of Reactions
Formamido(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amides or acids.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amides or acids. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Applications De Recherche Scientifique
Formamido(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism by which formamido(oxo)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of formamide and oxoacetic acid functional groups, which can participate in hydrogen bonding, coordination with metal ions, and other interactions that facilitate its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: A simpler amide derived from formic acid, used as a solvent and chemical feedstock.
Oxoacetic Acid: An oxo derivative of acetic acid, known for its reactivity in organic synthesis.
Dimethylformamide: A derivative of formamide with two methyl groups, widely used as a solvent in organic reactions.
Uniqueness
Formamido(oxo)acetic acid stands out due to its combination of formamide and oxoacetic acid functional groups, which confer unique reactivity and versatility. This makes it a valuable compound in various fields, from organic synthesis to industrial applications.
Propriétés
Numéro CAS |
135432-31-4 |
|---|---|
Formule moléculaire |
C3H3NO4 |
Poids moléculaire |
117.06 g/mol |
Nom IUPAC |
2-formamido-2-oxoacetic acid |
InChI |
InChI=1S/C3H3NO4/c5-1-4-2(6)3(7)8/h1H,(H,7,8)(H,4,5,6) |
Clé InChI |
YBZDGSOITMGUNZ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)







![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)




